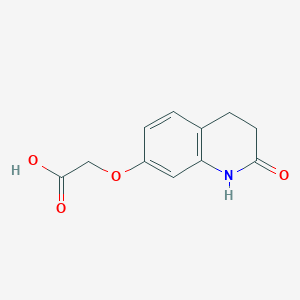

2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10-4-2-7-1-3-8(5-9(7)12-10)16-6-11(14)15/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGNYKQEJXPJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via an esterification reaction, where the quinoline derivative is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.

Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Analyse Chemischer Reaktionen

Esterification and Amidation

The carboxylic acid group undergoes classical reactions to form esters or amides, enabling derivatization for enhanced solubility or biological activity.

These reactions are critical for generating intermediates used in antiglioblastoma agents (e.g., VEGFR2 inhibitors) and acetylcholinesterase inhibitors .

Hydrazide Condensation Reactions

The hydrazide derivative reacts with aldehydes/ketones to form hydrazones, expanding structural diversity:

Hydrazones exhibit enhanced anticancer activity compared to temozolomide (IC₅₀ = 92.90 μM) .

Functionalization of the Tetrahydroquinolinone Core

The tetrahydroquinolinone moiety participates in electrophilic substitution and ring-opening reactions:

-

Electrophilic Aromatic Substitution : Bromination or nitration at the quinolinone ring’s activated positions .

-

Oxidation : Conversion of the tetrahydroquinolinone to fully aromatic quinoline derivatives under strong oxidizing conditions .

These modifications are pivotal for tuning electronic properties in material science applications .

Nucleophilic Substitution at the Ether Linkage

The ether oxygen can undergo cleavage or alkylation under specific conditions:

Coordination Chemistry

The compound’s oxygen and nitrogen atoms enable metal coordination, forming complexes with catalytic or therapeutic potential:

| Metal Ion | Ligand Sites | Application | Source |

|---|---|---|---|

| Cu(II) | Carboxylate oxygen, quinolinone carbonyl | Antimicrobial agents | |

| Fe(III) | Ether oxygen, amide nitrogen | Catalysts for oxidation reactions |

Biological Activity Correlation

Derivatives of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid show structure-dependent bioactivity:

Comparative Reactivity

Positional isomerism (6-yl vs. 7-yl) subtly influences reactivity:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their activity against both bacterial and fungal pathogens .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The mechanism of action is believed to involve the inhibition of key enzymes associated with cancer cell growth and survival .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization : The introduction of the acetic acid moiety typically occurs via esterification or amidation reactions.

- Characterization Techniques : Compounds are characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against a panel of microorganisms. The results indicated that compounds with specific substitutions exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential for development as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, the anticancer effectiveness of various derivatives was assessed using the MTT assay on MCF-7 cells. The results showed a dose-dependent reduction in cell viability with some compounds achieving IC50 values in the low micromolar range. This positions these derivatives as promising candidates for further development in cancer therapy .

Comparative Analysis Table

| Property/Activity | Compound Derivative | Activity Level |

|---|---|---|

| Antimicrobial Activity | Compound A | MIC = 6.25 µg/mL |

| Compound B | MIC = 12.5 µg/mL | |

| Anticancer Activity | Compound C | IC50 = 5 µM |

| Compound D | IC50 = 10 µM |

Wirkmechanismus

The mechanism of action of 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or modulate receptor activity, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Ring Modifications

2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetic Acid ()

- Structural Differences: Replaces the tetrahydroquinoline ring with a cyclopenta[c]chromen system, introducing a fused cyclopentane and oxygen-containing chromen ring.

- The chromen system may enhance aromatic stacking compared to tetrahydroquinoline.

- Biological Relevance: Cyclopenta[c]chromen derivatives are explored for anticancer activity, suggesting divergent applications from the tetrahydroquinoline-based target compound .

2-[(8-Hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic Acid ()

- Structural Differences : Incorporates an 8-hexyl chain on the cyclopenta[c]chromen core.

- Functional Impact : The hexyl group increases lipophilicity (LogP ~3.5 estimated), improving membrane permeability but reducing aqueous solubility.

- Applications: Likely optimized for targets requiring hydrophobic interactions, such as enzyme active sites with nonpolar pockets .

Substituent Variations on Tetrahydroquinoline

[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic Acid ()

- Structural Differences: Adds an ethoxy group at the 6-position of the tetrahydroquinoline ring.

- Synthesis : Prepared via nucleophilic substitution of a 7-hydroxy precursor with ethyl bromide, followed by oxidation .

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic Acid ()

- Structural Differences : Positions the acetic acid group on the nitrogen (1-yl) instead of the 7-yloxy position.

- Functional Impact : Creates an intramolecular hydrogen bond between the carbonyl oxygen and the acetic acid, reducing conformational flexibility.

- Physicochemical Properties : Higher melting point (~220°C ) due to stronger crystal packing compared to the 7-yloxy analog .

Chain Length and Functional Group Modifications

3-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoic Acid ()

- Structural Differences: Replaces the acetic acid with a propanoic acid chain.

- Bioactivity: Propanoic acid derivatives are explored as kinase inhibitors, suggesting a broader therapeutic scope .

2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic Acid ()

- Structural Differences : Introduces a ketone group on the acetic acid moiety.

- Functional Impact : The α-keto acid group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme targets.

- Reactivity : Susceptible to nucleophilic attack, limiting stability under basic conditions .

Data Tables

Table 1: Physicochemical Properties

Biologische Aktivität

2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. It is derived from the tetrahydroquinoline scaffold, which has been associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)butanoic acid

- CAS Number : 58899-27-7

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:

- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby influencing biochemical processes relevant to disease states .

Therapeutic Applications

The compound has been explored for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety .

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle regulation .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study conducted by Chou et al. (2007) demonstrated that this compound exhibited significant activity in enhancing PPARγ transcriptional activity in HEK293T cells. The compound showed a concentration-dependent effect with complete inhibition at 5 μM . This suggests its potential role in modulating metabolic pathways linked to neurological health.

Case Study: Anticancer Activity

In another investigation involving various quinoline derivatives, it was found that compounds similar to this compound induced significant apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-((2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves coupling 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline with haloacetic acid derivatives (e.g., bromoacetic acid) under alkaline conditions. Optimization includes varying solvents (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization improves purity. Yield optimization may require monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR : and NMR to verify substituent positions and hydrogen bonding (e.g., oxyacetic acid moiety at C7) .

- X-ray crystallography : Resolve crystal packing patterns, hydrogen bonds (N–H···O, C–H···O), and torsion angles (e.g., N1–C7–C8 bond angles ~115.7°) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What safety protocols are critical for handling and storing this compound in laboratory settings?

- Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis. Use PPE (gloves, goggles) during handling. In case of exposure, follow first-aid measures: rinse skin with water, consult a physician for ingestion, and ventilate areas after inhalation. Avoid incompatible materials (strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data related to hydrogen bonding networks in structurally similar tetrahydroquinoline derivatives?

- Methodology :

- Compare refinement parameters (e.g., R-factors) across studies to identify systematic errors .

- Use complementary techniques like IR spectroscopy to validate hydrogen bond donor/acceptor assignments.

- Employ computational tools (e.g., Mercury CSD) to analyze packing efficiency and intermolecular interactions .

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by PubChem-derived 3D conformers .

Q. How can in vitro assays be designed to evaluate the compound’s biological activity against inflammation or cancer targets?

- Methodology :

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Anti-inflammatory models : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via dose-response curves .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology :

- Transition from batch to flow chemistry for precise control of reaction parameters (temperature, residence time).

- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

- Optimize recrystallization solvents (e.g., ethanol/water mixtures) to reduce impurities during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.